2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid
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Overview
Description
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid is a complex organic compound characterized by its anthracene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid typically involves the reaction of anthracene derivatives with benzoic acid derivatives under specific conditions. The process often includes steps such as:
Oxidation: of anthracene to form anthraquinone.
Amination: to introduce the imino groups.
Condensation: with benzoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino)bis(5-methylbenzenesulfonic acid)
- 9,10-Dioxo-9,10-dihydro-2-anthracenesulfonic acid
- Anthraquinone-2,6-disulfonic acid disodium salt
Uniqueness
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
83929-62-8 |
---|---|
Molecular Formula |
C28H18N2O6 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[[8-(2-carboxyanilino)-9,10-dioxoanthracen-1-yl]amino]benzoic acid |
InChI |
InChI=1S/C28H18N2O6/c31-25-17-9-5-13-21(29-19-11-3-1-7-15(19)27(33)34)23(17)26(32)24-18(25)10-6-14-22(24)30-20-12-4-2-8-16(20)28(35)36/h1-14,29-30H,(H,33,34)(H,35,36) |
InChI Key |
CBWKOGBGCJREAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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